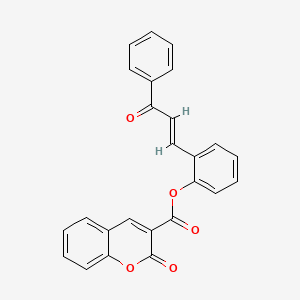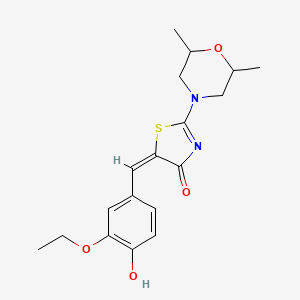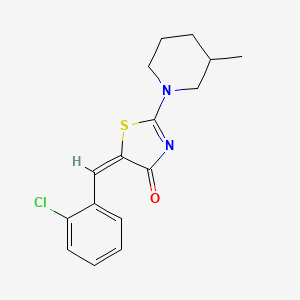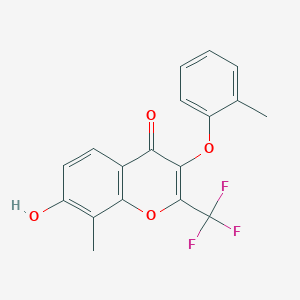
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin derivative, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to interact with cellular proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its applications in agriculture, such as its potential as a biopesticide and plant growth regulator. Furthermore, the synthesis of new derivatives with improved properties and solubility is also an area of future research.
Synthesis Methods
The synthesis of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate involves the condensation of 3-phenyl-1-propen-1-one and 2-hydroxyacetophenone in the presence of a catalyst. The resulting product is then subjected to esterification with ethyl chloroformate to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a plant growth regulator and insecticide. In material science, it has been used as a precursor for the synthesis of fluorescent dyes and polymers.
properties
IUPAC Name |
[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O5/c26-21(17-8-2-1-3-9-17)15-14-18-10-4-6-12-22(18)29-24(27)20-16-19-11-5-7-13-23(19)30-25(20)28/h1-16H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMCMLQHRASQN-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(E)-3-oxo-3-phenyl-prop-1-enyl]phenyl] 2-oxochromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)

![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)


![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)
